4-(Pyrrolidin-3-yloxy)benzamide
Overview
Description
4-(Pyrrolidin-3-yloxy)benzamide is a chemical compound that features a benzamide group attached to a pyrrolidine ring via an ether linkage. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a common motif in bioactive molecules, enhances its pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yloxy)benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Ether Linkage Formation: The pyrrolidine ring is then reacted with 4-hydroxybenzamide under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-3-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction: The benzamide group can be reduced to form benzylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Pyrrolidinone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(Pyrrolidin-3-yloxy)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-yloxy)benzamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without additional functional groups.
Pyrrolidinone: An oxidized form of pyrrolidine.
Benzamide: A compound with a benzamide group but without the pyrrolidine ring.
Uniqueness
4-(Pyrrolidin-3-yloxy)benzamide is unique due to the combination of the pyrrolidine ring and the benzamide group connected via an ether linkage. This structure provides a unique pharmacophore that can interact with biological targets in ways that similar compounds cannot .
Biological Activity
Overview
4-(Pyrrolidin-3-yloxy)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. It features a pyrrolidine moiety linked to a benzamide, which contributes to its potential therapeutic applications. This article explores the synthesis, biological activity, and potential applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxybenzamide with pyrrolidine. The process is usually conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF), followed by heating to facilitate the ether linkage formation.
Biological Activity
This compound has demonstrated significant biological activity across various studies:
- Antitumor Activity : Research has shown that derivatives of this compound exhibit potent antitumor effects. For instance, a study evaluated several benzamide derivatives against cancer cell lines (A549, HeLa, MCF-7) and identified compounds with IC50 values indicating strong inhibitory activity . The optimal derivative from this series showed IC50 values of 5.29 μM for A549, 3.72 μM for HeLa, and 9.23 μM for MCF-7 cells.
- Noradrenaline Reuptake Inhibition : Another study focused on derivatives similar to this compound, identifying them as effective noradrenaline reuptake inhibitors (NRIs). One specific derivative exhibited significant increases in noradrenaline levels in vivo, confirming its potential for treating conditions like depression .
- Antiviral Properties : Benzamide derivatives have also been explored for their antiviral activity against hepatitis B virus (HBV). Some derivatives were found to significantly reduce cytoplasmic HBV DNA levels by interacting with the HBV core protein, promoting the formation of empty capsids .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.
- Binding Affinity : The benzamide moiety enhances binding affinity and specificity towards molecular targets, contributing to the compound's overall biological efficacy.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
4-Hydroxybenzamide | Benzamide | Moderate antitumor activity |
N-Phenylbenzamide | Benzamide | Antiviral properties |
Pyrrolidine Derivatives | Pyrrolidine-based | Antidepressant effects |
Case Studies
Several case studies have highlighted the efficacy of this compound and its derivatives:
- Antitumor Efficacy : A study on a series of benzamides indicated that structural modifications could enhance antitumor activity significantly, leading to new candidates for cancer therapy .
- CNS Penetration : Research on noradrenaline reuptake inhibitors derived from similar structures demonstrated their ability to penetrate the central nervous system effectively, suggesting potential applications in treating neurological disorders .
Properties
IUPAC Name |
4-pyrrolidin-3-yloxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-11(14)8-1-3-9(4-2-8)15-10-5-6-13-7-10/h1-4,10,13H,5-7H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDHPSTXSHGLLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678774 | |
Record name | 4-[(Pyrrolidin-3-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28490-66-6 | |
Record name | 4-[(Pyrrolidin-3-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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